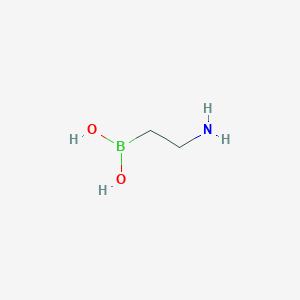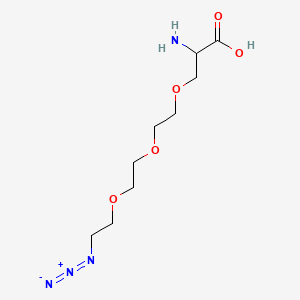
azido-tris(ethylenoxy)-L-alanine TFA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-tris(ethylenoxy)-L-alanine TFA Salt is a compound that features an azido group attached to a tris(ethylenoxy) moiety, which is further linked to an L-alanine backbone The trifluoroacetic acid (TFA) salt form enhances its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azido-tris(ethylenoxy)-L-alanine TFA Salt typically involves the following steps:
Protection of L-alanine: The amino group of L-alanine is protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
Attachment of tris(ethylenoxy) moiety: The protected L-alanine is reacted with tris(ethylenoxy) under appropriate conditions to form the desired intermediate.
Introduction of azido group: The intermediate is then treated with sodium azide to introduce the azido group.
Deprotection and salt formation: The protecting group is removed, and the compound is converted to its TFA salt form by treatment with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Azido-tris(ethylenoxy)-L-alanine TFA Salt undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, dimethylformamide (DMF), and elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkyne substrates, and mild conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or triphenylphosphine in tetrahydrofuran (THF).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Azido-tris(ethylenoxy)-L-alanine TFA Salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules, including polymers and dendrimers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of azido-tris(ethylenoxy)-L-alanine TFA Salt involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition and substitution reactions, enabling the compound to modify other molecules. The tris(ethylenoxy) moiety provides flexibility and solubility, while the L-alanine backbone offers a chiral center that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Azido-polyethylene glycol: Similar in structure but lacks the L-alanine backbone.
Azido-tris(ethylenoxy)-glycine: Similar but uses glycine instead of L-alanine.
Azido-tris(ethylenoxy)-serine: Similar but uses serine instead of L-alanine.
Uniqueness
Azido-tris(ethylenoxy)-L-alanine TFA Salt is unique due to its combination of an azido group, tris(ethylenoxy) moiety, and L-alanine backbone. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H18N4O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15) |
InChI Key |
BHNVZMHTTIZOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



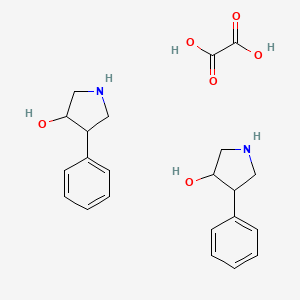

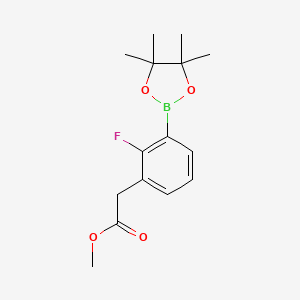
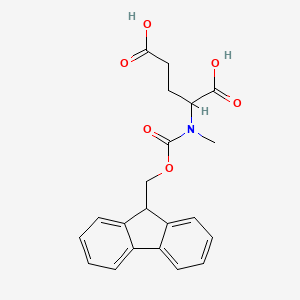

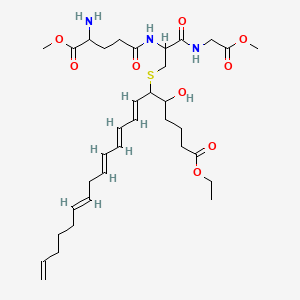
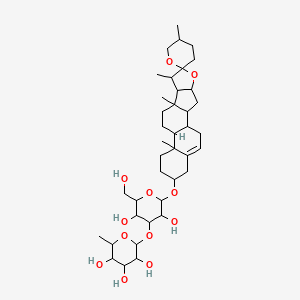
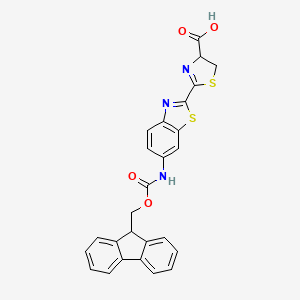
![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)
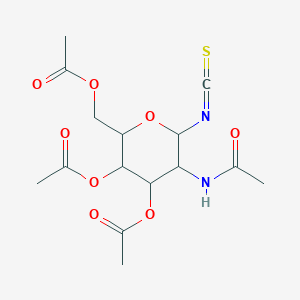

![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
